molecular formula C17H14N4OS B3985343 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B3985343
M. Wt: 322.4 g/mol
InChI Key: IIUUEVWGVRUVEG-UHFFFAOYSA-N
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Description

5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a benzimidazole moiety linked to an oxadiazole ring via a sulfanylmethyl group, with a 4-methylphenyl substituent on the oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of Benzimidazole Derivative: The starting material, o-phenylenediamine, undergoes cyclization with formic acid or orthoesters to form the benzimidazole core.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable alkylating agent, such as chloromethyl methyl sulfide, to introduce the sulfanylmethyl group.

    Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with an appropriate nitrile oxide precursor to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium catalyst

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Nitro, sulfonyl, halogenated derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazol-2-yl derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their diverse pharmacological properties.

Uniqueness

5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the combination of the benzimidazole and oxadiazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-11-6-8-12(9-7-11)16-20-15(22-21-16)10-23-17-18-13-4-2-3-5-14(13)19-17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUUEVWGVRUVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 6
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

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